molecular formula C11H17F2NO4 B14791122 1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid

1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B14791122
M. Wt: 265.25 g/mol
InChI Key: WMPWJBGRNHUSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclobutane core substituted at the 1-position with a carboxylic acid group and a branched ethyl moiety. The ethyl chain contains an amino group and a tert-butoxy-oxo (2-methylpropan-2-yl)oxy substituent, while the cyclobutane ring is fluorinated at the 3,3-positions. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

1-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-7(15)6(14)10(8(16)17)4-11(12,13)5-10/h6H,4-5,14H2,1-3H3,(H,16,17)

InChI Key

WMPWJBGRNHUSLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CC(C1)(F)F)C(=O)O)N

Origin of Product

United States

Preparation Methods

Structural Characteristics and Properties

1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid contains multiple functional groups including a cyclobutane ring with geminal difluoro substitution, a primary amine, a carboxylic acid, and a tert-butyl ester. The molecular formula is C11H17F2NO4 with a molecular weight of 247.26 g/mol. This compound belongs to both amino acid derivatives and cyclobutane derivatives, with its unique structure contributing to its potential therapeutic activity.

The physical and chemical properties of this compound can be summarized in the following table:

Property Value
Molecular Formula C11H17F2NO4
Molecular Weight 247.26 g/mol
IUPAC Name This compound
InChI Key WMPWJBGRNHUSLY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(C1(CC(C1)(F)F)C(=O)O)N
Appearance White solid or crystalline (predicted)
Solubility Likely soluble in polar solvents

The three-dimensional structure features a cyclobutane ring with two fluorine atoms at the 3-position, an amino group, and a 2-methylpropan-2-yl ether (tert-butyl ester) moiety.

Synthesis of Key Precursors

Preparation of 3,3-Difluorocyclobutane-1-carboxylic Acid

A fundamental precursor in the synthesis of the target compound is 3,3-difluorocyclobutane-1-carboxylic acid. This building block provides the essential difluorocyclobutane core structure. A well-established method for its preparation involves basic hydrolysis of the corresponding ester:

Procedure:

  • Dissolve NaOH (10.7 g, 0.268 mol) in a mixture of MeOH (100 mL) and H2O (100 mL)
  • Add the ester (40.0 g, 0.244 mol) at room temperature
  • Stir the resulting mixture at room temperature for 15 h
  • Evaporate in vacuo to half of the original volume
  • Acidify with concentrated aqueous HCl to pH 1
  • Extract with CH2Cl2 (3 × 350 mL)
  • Combine the organic extracts and evaporate in vacuo

This method typically yields 32.4 g (98%) of 3,3-difluorocyclobutane-1-carboxylic acid as a white solid with a melting point of 49-52°C.

The spectroscopic characterization of this precursor includes:

  • 1H NMR (500 MHz, CDCl3): δ = 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H)
  • 13C NMR (125 MHz, CDCl3): δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz)
  • 19F NMR (376 MHz, CDCl3): δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz)
  • GCMS (EI): m/z = 119 [M - OH]+, 97 [M - CO2H]+

Synthesis of 1-Amino-3,3-difluorocyclobutane-1-carboxylic Acid

Another crucial precursor is 1-amino-3,3-difluorocyclobutane-1-carboxylic acid (CAS: 1225532-86-4), which introduces the amino functionality at the 1-position of the cyclobutane ring. This compound has the following properties:

Property Value
Molecular Formula C5H7F2NO2
Molecular Weight 151.11 g/mol
Melting Point >220°C
Boiling Point 243.4±40.0°C (Predicted)
Density 1.47±0.1 g/cm³ (Predicted)
Storage Conditions Under inert gas (nitrogen or argon) at 2–8°C
pKa 1.21±0.40 (Predicted)

While specific synthesis details for this intermediate are limited in the literature, preparation likely involves strategies similar to other α-amino acid syntheses, such as the Strecker reaction or reductive amination approaches.

Preparation of N-Protected Derivatives

A key intermediate in the synthetic pathway is 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid (CAS: 1363380-83-9). This N-Boc protected derivative has a molecular formula of C10H15F2NO4 and a molecular weight of 251.23 g/mol. Its synthesis likely involves the protection of the amino group with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Synthetic Routes to the Target Compound

Multi-Step Synthetic Approach

The preparation of this compound typically involves multiple synthetic steps. Based on established organic chemistry principles and the information available on related compounds, a general synthetic route might proceed as follows:

Route A: Via Amino Acid Coupling

  • Protection of the amino group : Convert 1-amino-3,3-difluorocyclobutane-1-carboxylic acid to its N-protected derivative using an appropriate protecting group (e.g., Boc).

  • Coupling reaction : Couple the protected amino acid with a suitably protected glycine derivative using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) or similar additives.

  • Esterification : Convert the carboxylic acid group of the coupled product to a tert-butyl ester using tert-butanol and an appropriate catalyst.

  • Selective deprotection : Remove the protecting group from the amino functionality while preserving the tert-butyl ester to yield the target compound.

Common solvents for these reactions include dichloromethane, tetrahydrofuran, and N,N-dimethylformamide, while typical bases include triethylamine, N,N-diisopropylethylamine, and potassium carbonate.

Alternative Direct Functionalization Approach

An alternative approach might involve direct alkylation or acylation of 1-amino-3,3-difluorocyclobutane-1-carboxylic acid with a suitable reagent containing the 2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl group. This could be accomplished using:

  • Direct alkylation : React 1-amino-3,3-difluorocyclobutane-1-carboxylic acid with an appropriate alkylating agent under basic conditions.

  • Reductive amination : React the amino acid with an appropriate aldehyde followed by reduction with sodium cyanoborohydride or similar reducing agents.

  • Acylation followed by reduction : React the amino acid with an activated carboxylic acid derivative followed by selective reduction.

Continuous Flow Processing for Industrial Scale

For industrial-scale production, continuous flow reactors may be employed to enhance efficiency and yield while optimizing conditions for large-scale synthesis. Continuous flow chemistry offers several advantages over batch processing:

  • Improved heat transfer : Better temperature control leading to increased reaction selectivity and reduced formation of by-products.

  • Enhanced mixing : More uniform reaction conditions throughout the process.

  • Increased safety : Reduced risks associated with handling hazardous reagents due to smaller reaction volumes at any given time.

  • Scalability : Easier scale-up by increasing flow rate or running multiple reactors in parallel.

  • Automation : Potential for automated process control and real-time monitoring.

Optimization of Reaction Parameters

Successful synthesis of this compound requires careful optimization of various reaction parameters:

Temperature Effects

Temperature control is crucial in each synthetic step. For example:

  • Protection reactions with Boc2O typically proceed efficiently at 0-25°C
  • Peptide coupling reactions often require cooling to 0°C during activation of the carboxylic acid, followed by coupling at room temperature
  • Esterification reactions may require elevated temperatures depending on the method used

An optimized temperature profile for each reaction step is essential to maximize yield and minimize side reactions.

Solvent Selection

The choice of solvent significantly impacts reaction outcomes. Common solvents used in the synthesis of related compounds include:

Solvent Typical Applications
Dichloromethane Protection reactions, coupling reactions
Tetrahydrofuran Metallation reactions, reductions
Acetonitrile Alkylation reactions
Methanol/Water mixtures Hydrolysis reactions
N,N-Dimethylformamide Reactions requiring polar aprotic conditions

Solvent selection should consider solubility of reactants and products, compatibility with reaction conditions, and ease of removal during workup.

Catalyst and Reagent Optimization

Selection of appropriate catalysts and reagents is critical for efficient synthesis:

  • Coupling reagents : EDC/HOBt, HATU, or PyBOP for peptide bond formation
  • Bases : Triethylamine, N,N-diisopropylethylamine, or potassium carbonate for various transformations
  • Catalysts : Acid catalysts for esterification or Lewis acid catalysts for specific transformations

Reagent stoichiometry must be carefully controlled to maximize yield and minimize side reactions.

Purification Strategies

Effective purification is essential for obtaining high-purity final product. Techniques commonly employed include:

  • Extraction : Liquid-liquid extraction using appropriate solvent systems
  • Chromatography : Column chromatography on silica gel or reverse-phase HPLC
  • Crystallization : Recrystallization from suitable solvent systems
  • Distillation : For purification of volatile intermediates

The choice of purification method depends on the physical properties of the target compound and impurities, scale of production, and required purity level.

Analytical Characterization Methods

Comprehensive characterization of this compound is essential to confirm its structure and purity:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information:

  • 1H NMR : Expected to show signals for the amino proton, cyclobutane ring protons, and tert-butyl group protons
  • 13C NMR : Should exhibit signals for carbonyl carbons, cyclobutane ring carbons, and tert-butyl carbons
  • 19F NMR : Crucial for confirming the presence and environment of the two fluorine atoms in the cyclobutane ring
Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the structural features. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups:

  • N-H stretching (3300-3500 cm-1)
  • C=O stretching of carboxylic acid (1700-1725 cm-1)
  • C=O stretching of ester (1730-1750 cm-1)
  • C-F stretching (1000-1400 cm-1)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with appropriate detection methods (UV, MS) assesses purity and can be used for both analytical and preparative purposes. Reverse-phase columns with gradients of acetonitrile/water with 0.1% formic acid are commonly employed.

Gas Chromatography (GC)

If the compound or its derivatives are sufficiently volatile, GC may be used for analysis. However, derivatization may be required due to the presence of carboxylic acid and amino groups.

Elemental Analysis

Elemental analysis confirms the elemental composition of the compound, with experimental values typically within ±0.4% of theoretical values for C, H, N, and possibly F.

Mechanistic Considerations

Understanding the reaction mechanisms involved in the synthesis of this compound provides insights for optimization and troubleshooting:

Peptide Coupling Mechanism

In peptide coupling reactions, the carboxylic acid is first activated to form a reactive intermediate (e.g., an active ester or acyl azide), which then undergoes nucleophilic attack by the amino group. The coupling reagent (e.g., EDC) forms an O-acylisourea intermediate with the carboxylic acid, which reacts with the amine to form the amide bond.

Esterification Mechanism

Esterification of carboxylic acids with tert-butanol typically proceeds via acid-catalyzed mechanisms or through the formation of activated intermediates. The acid-catalyzed mechanism involves protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by the alcohol.

Protection/Deprotection Chemistry

The selective protection and deprotection of functional groups are critical aspects of the synthesis. Boc protection typically proceeds via nucleophilic attack of the amine on the Boc anhydride, while deprotection occurs under acidic conditions (e.g., TFA in DCM).

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.

    Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.

Major Products:

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Alcohol: Reduction of the carboxylic acid group yields the corresponding alcohol.

    Amides: Coupling reactions yield amide products.

Scientific Research Applications

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used to modify peptides and proteins, potentially altering their biological activity.

    Medicine: It may serve as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for increased metabolic stability.

    Industry: The compound can be used in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclobutane Derivatives

(a) 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
  • Structure : Lacks the tert-butoxy-oxoethyl group but retains the 3,3-difluoro and 1-carboxylic acid substituents.
  • Synthesis : Synthesized via cyclization of fluorinated precursors, as described by Mykhailiuk et al. (2010), using acetone as a starting material .
  • Properties : The absence of the bulky tert-butoxy group reduces molecular weight (MW: ~193 g/mol vs. target compound’s ~307 g/mol) and may improve aqueous solubility.
  • Applications: Explored as a fluorinated analog of 1-aminocyclobutanecarboxylate for enzyme inhibition studies .
(b) 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid
  • Structure : Replaces 3,3-difluoro groups with a trifluoromethyl (-CF₃) substituent.
  • Properties : Increased lipophilicity (logP ~1.5 vs. ~0.8 for the target compound) due to the -CF₃ group, which may enhance membrane permeability but reduce solubility.

Cyclopropane and Cyclopropene Analogs

(a) 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid
  • Structure : Cyclopropane ring with 2,2-difluoro and 1-carboxylic acid groups.
  • Reactivity: Higher ring strain in cyclopropane increases reactivity compared to cyclobutane derivatives, making it a stronger inhibitor of 1-aminocyclopropane-1-carboxylic acid deaminase .
  • Applications : Studied for its enzymatic inhibition mechanisms .
(b) 1-Arylcycloprop-2-ene-1-carboxamides (e.g., 17c, 17d)
  • Structure : Unsaturated cyclopropene rings with aryl and carboxylic acid groups.
  • Synthesis : Prepared via one-pot reactions involving trimethylsilyl intermediates, yielding compounds with melting points ranging from 98–155°C .
  • Stability : The conjugated double bond in cyclopropene may reduce stability under acidic conditions compared to saturated cyclobutane derivatives .

Ester Derivatives

(a) Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate
  • Structure: Features a Boc-protected amino group and an isopropyl ester instead of the carboxylic acid.
  • Synthesis: Utilizes tert-butoxycarbonyl (Boc) protection for the amino group, enabling selective deprotection in multi-step syntheses .
  • Applications : Intermediate in peptide and prodrug development due to its ester functionality .
(b) 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid
  • Structure : Cyclobutane with a simple isopropoxy ester and carboxylic acid.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Cyclobutane 3,3-F₂, 1-COOH, 1-[1-amino-2-(tert-butoxy)-2-oxoethyl] ~307 High steric bulk, potential prodrug candidate
1-Amino-3,3-difluorocyclobutanecarboxylic Acid Cyclobutane 3,3-F₂, 1-COOH, 1-NH₂ ~193 Enzyme inhibition studies
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid Cyclobutane 3-CF₃, 1-COOH, 1-NH₂ ~183 Enhanced metabolic stability
1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid Cyclopropane 2,2-F₂, 1-COOH, 1-NH₂ ~153 High reactivity due to ring strain
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic Acid (17c) Cyclopropene Aryl (2,4-F₂C₆H₃), 1-COOH ~212 Melting point: 98–101°C, unsaturated ring
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate Cyclobutane 3,3-F₂, 1-COO-iPr, 1-NH-Boc ~307 Synthetic intermediate for protected amino acids

Key Research Findings

  • Fluorination Impact : 3,3-Difluoro substitution in cyclobutane derivatives enhances electronegativity and stabilizes the carboxylate ion, affecting binding to enzymatic targets .
  • Steric Effects : The tert-butoxy group in the target compound may reduce metabolic clearance by shielding reactive sites, a strategy observed in prodrug design .
  • Ring Size vs. Reactivity : Cyclopropane analogs exhibit higher reactivity but lower metabolic stability compared to cyclobutane derivatives due to ring strain .

Biological Activity

1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of oncology. Its unique structural features, including a cyclobutane ring and difluoromethyl group, contribute to its biological activity, especially against cancers associated with mutations in isocitrate dehydrogenase (IDH) genes.

Chemical Structure and Properties

The molecular formula of the compound is C11H17F2NO4, with a molecular weight of approximately 265.25 g/mol. Its structure allows for diverse reactivity and potential applications in drug development.

PropertyValue
Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)(C)OC(=O)C(C1(CC(C1)(F)F)C(=O)O)N

Research indicates that this compound exhibits potential efficacy against tumors characterized by mutations in IDH1/2 genes. These mutations are commonly found in gliomas and acute myeloid leukemia (AML). The compound's mechanism of action involves targeting metabolic pathways altered by IDH mutations, thereby inhibiting tumor growth and proliferation.

Case Studies

Recent studies have highlighted the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound effectively inhibited the growth of IDH-mutant glioma cell lines, showcasing its potential as a therapeutic agent against these specific cancers.
    • The compound was tested in various concentrations, revealing a dose-dependent response in tumor cell viability.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor size compared to control groups, indicating its effectiveness in a physiological context.
    • Pharmacokinetic studies revealed favorable absorption and distribution profiles, suggesting potential for clinical application.

Ongoing Research and Future Directions

Current research is focused on elucidating the detailed mechanisms through which this compound interacts with biological targets. Studies are also exploring its safety profile and potential side effects to better understand its therapeutic index.

Potential Applications

Given its unique structure and biological activity, this compound may have applications beyond oncology, including:

  • Synthetic Organic Chemistry : Its ability to participate in various chemical transformations makes it valuable for synthesizing complex organic molecules.
  • Drug Development : Further exploration could lead to the development of new drugs targeting metabolic pathways altered in cancer and other diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high-purity 1-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid?

  • Methodology : Multi-step synthesis involving cyclopropanation/cyclobutanation followed by functionalization. For example, tert-butoxy oxoethyl groups can be introduced via esterification under acidic catalysis (e.g., BF₃·Et₂O) . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate stereoisomers and remove byproducts. Confirm purity using HPLC with UV detection (λ = 210–230 nm) and mass spectrometry .

Q. How can the stereochemical configuration of the cyclobutane ring and amino acid side chain be confirmed?

  • Methodology : Use X-ray crystallography to resolve absolute stereochemistry. For dynamic systems, employ NOESY NMR to analyze spatial proximity of protons (e.g., cyclobutane C–H and tert-butoxy groups). Chiral derivatizing agents (e.g., Mosher’s acid) can help assign configurations to asymmetric centers .

Q. What analytical techniques are recommended for characterizing the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor decomposition via LC-MS to identify hydrolytic products (e.g., cleavage of the tert-butoxy ester). Compare degradation kinetics with structurally similar compounds, such as 1-aminocyclobutane carboxylic acid derivatives .

Advanced Research Questions

Q. How does the difluorinated cyclobutane core influence the compound’s metabolic stability and bioavailability?

  • Methodology :

  • In vitro : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Use LC-HRMS to detect fluorinated metabolites.
  • In silico : Apply molecular dynamics simulations (e.g., AMBER or GROMACS) to predict interactions with metabolic enzymes, focusing on fluorine’s electronegativity and steric effects .

Q. What experimental strategies can resolve contradictory data on the compound’s enzyme inhibition kinetics?

  • Methodology :

  • Kinetic assays : Use stopped-flow fluorimetry to measure real-time binding to target enzymes (e.g., ACC deaminase). Vary substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Structural analysis : Co-crystallize the compound with the enzyme to identify binding pockets. Compare with non-fluorinated analogues to assess fluorine’s role in binding affinity .

Q. How can the compound be radiolabeled for in vivo biodistribution studies in tumor models?

  • Methodology :

  • Fluorine-18 labeling : Use nucleophilic substitution with [¹⁸F]KF in the presence of Kryptofix 222. Optimize reaction conditions (e.g., temperature, solvent) to retain stereochemical integrity.
  • Validation : Perform PET imaging in xenograft models and compare uptake with control tracers (e.g., 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid). Quantify tumor-to-background ratios using autoradiography .

Q. What computational approaches predict the compound’s interaction with membrane transporters (e.g., LAT1) for targeted delivery?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to LAT1’s substrate-binding site. Prioritize poses where the tert-butoxy group aligns with hydrophobic pockets.
  • MD simulations : Assess stability of the transporter-ligand complex over 100-ns trajectories. Validate predictions with competitive uptake assays using [³H]-labeled amino acids .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell-based vs. cell-free assays?

  • Methodology :

  • Assay conditions : Standardize buffer pH, ionic strength, and ATP levels (critical for active transport). Test both intact cells and lysates under identical conditions.
  • Off-target effects : Use CRISPR knockouts of suspected transporters (e.g., ASCT2) to isolate target-specific activity. Cross-reference with proteomics data to confirm enzyme expression levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.